molecular formula C17H13N3O2 B3166137 1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol CAS No. 907999-03-5

1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol

カタログ番号: B3166137
CAS番号: 907999-03-5
分子量: 291.3 g/mol
InChIキー: YGTDJASSEYVOCE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol (CAS: 907999-03-5) is a heterocyclic compound featuring a pyrazoloquinoline core substituted with a 4-methoxyphenyl group at position 1 and a hydroxyl group at position 5. The compound is synthesized via methods involving condensation of substituted hydrazines with ketones or via cyclization reactions, as highlighted in European patent filings . Its applications span medicinal chemistry, particularly in anticoagulant and anti-inflammatory research, owing to the pharmacophoric significance of the pyrazole and quinoline motifs .

特性

IUPAC Name

1-(4-methoxyphenyl)-2H-pyrazolo[4,3-c]quinolin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c1-22-14-5-2-12(3-6-14)20-17-11(10-19-20)9-18-16-8-13(21)4-7-15(16)17/h2-10,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTDJASSEYVOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C4C=CC(=O)C=C4N=CC3=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under acidic or basic conditions. For instance, the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols in the presence of an acid catalyst can yield the desired pyrazoloquinoline derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to enhance efficiency and sustainability .

化学反応の分析

Types of Reactions

1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives .

科学的研究の応用

1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol has a wide range of scientific research applications:

作用機序

The mechanism of action of 1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

類似化合物との比較

Research Findings and Implications

  • Structural Flexibility: Quinoline-based analogues (e.g., DK-IV-22-1) exhibit broader conformational diversity due to the fused benzene ring, enabling interactions with larger enzyme pockets .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, Br) enhance target binding but may reduce solubility, necessitating formulation optimization .
  • Therapeutic Potential: The hydroxyl group in 1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol may confer antioxidant activity, a unique advantage over non-hydroxylated analogues .

生物活性

1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol, a heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol features a complex structure that includes a pyrazoloquinoline core. Its molecular formula is C17H13N3O2, with a molecular weight of 291.30 g/mol. The compound is characterized by the presence of a methoxy group on the phenyl ring, which significantly influences its biological properties.

Chemical Structure

PropertyDetails
IUPAC Name1-(4-methoxyphenyl)-2H-pyrazolo[4,3-c]quinolin-7-one
Molecular FormulaC17H13N3O2
Molecular Weight291.30 g/mol

Synthesis Methods

The synthesis of 1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol typically involves multi-step reactions starting from readily available precursors. One common method includes:

  • Cyclization of Intermediates : Using 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols under acidic conditions.
  • Optimization Techniques : Microwave-assisted synthesis and solvent-free reactions enhance yield and purity.

Anticancer Properties

Research indicates that 1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:

  • HepG2 (Liver Cancer) : Growth inhibition percentage was noted at 54.25%.
  • HeLa (Cervical Cancer) : Growth inhibition percentage was recorded at 38.44% .

The compound's mechanism involves:

  • Enzyme Inhibition : It binds to specific enzymes' active sites, blocking their activity.
  • Cell Cycle Interference : It has been shown to block the cell cycle at the G2/M phase, promoting apoptosis through downregulation of Bcl-2 and upregulation of Bax expression.

Comparative Analysis with Similar Compounds

Compound TypeBiological ActivityNotes
Pyrano[3,2-c]quinolonesComparable anticancer effectsSimilar core structure
Furo[3,2-c]quinolonesSignificant pharmacological potentialRelated structural features

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antioxidant Activity : Demonstrated that derivatives of pyrazolo compounds exhibit strong antioxidant properties across various assays (ABTS, FRAP) .
  • Inhibition Studies : Found that modifications at the N1 position of pyrazoles led to varying levels of antiproliferative activity against cancer cells, highlighting structure-activity relationships (SAR) .
  • Mechanistic Insights : Investigations revealed interaction with the Epidermal Growth Factor Receptor (EGFR), suggesting potential pathways for therapeutic intervention .

Q & A

Q. Basic

  • NMR (¹H/¹³C) : Confirm methoxyphenyl (δ 3.8–4.0 ppm for OCH₃) and pyrazole proton environments (δ 7.5–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 318.12) and fragmentation patterns .
  • IR Spectroscopy : Identify hydroxyl (≈3200 cm⁻¹) and aromatic C=C (≈1600 cm⁻¹) stretches .

What strategies enhance solubility without compromising bioactivity in pyrazoloquinoline derivatives?

Q. Advanced

  • Polar substituents : Introduce ethoxy or hydroxyl groups at the 8-position (e.g., 8-ethoxy analogs show improved aqueous solubility) .
  • Salt formation : Prepare hydrochloride or mesylate salts via acid-base reactions (e.g., using methanesulfonic acid) .
  • Prodrug approaches : Temporarily mask the hydroxyl group with acetyl or PEGylated moieties .

What are the documented cytotoxicity profiles of this compound against standard cancer cell lines?

Basic
While direct data is limited, structurally related pyrazoloquinolines exhibit IC₅₀ values of 2–10 μM in:

  • HeLa (cervical cancer) : Via ROS-mediated apoptosis.
  • MCF-7 (breast cancer) : Linked to tubulin polymerization inhibition .
    Methodology : Use standardized protocols (e.g., NCI-60 panel) with doxorubicin as a positive control .

How can computational modeling predict kinase target interactions for this compound?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Use crystal structures of kinases (e.g., PDB: 4R3Q for EGFR) to assess binding affinity.
  • MD simulations : Evaluate stability of the ligand-receptor complex over 100 ns trajectories.
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with methoxyphenyl groups) .

How can tautomeric forms of pyrazoloquinoline derivatives be differentiated?

Q. Advanced

  • X-ray crystallography : Resolve tautomeric equilibria (e.g., pyrazole vs. pyrazoline forms) .
  • ¹⁵N NMR : Detect nitrogen chemical shifts to distinguish tautomers.
  • pH-dependent UV-Vis : Monitor absorbance changes at 270–300 nm .

What are the recommended storage conditions to ensure long-term stability?

Q. Basic

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Atmosphere : Use argon/vacuum sealing to limit oxidation.
  • Matrix : Lyophilize with trehalose for hygroscopic samples .

How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

Q. Advanced

Substituent Effect Example
4-MethoxyphenylEnhances lipophilicityParent compound
8-EthoxyIncreases solubility8-Ethoxy derivative (IC₅₀ ↓ 40%)
Halogen (Cl/Br)Boosts kinase affinity3-Chloro analog (EGFR Ki = 12 nM)

What experimental approaches validate enzyme inhibition mechanisms?

Q. Advanced

  • Kinetic assays : Measure Kₘ and Vₘₐₓ shifts in presence of the compound (e.g., Lineweaver-Burk plots).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Western blotting : Assess downstream phosphorylation (e.g., ERK1/2 in MAPK pathway) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol
Reactant of Route 2
1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。